Cas no 18361-41-6 ((1S,6S)-6-(acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylpentanoate)

(1S,6S)-6-(acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylpentanoate structure
18361-41-6 structure
Product Name:(1S,6S)-6-(acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylpentanoate
CAS-nummer:18361-41-6
MF:C23H34O8
MW:438.511268138886
CID:1377556
PubChem ID:3084294
Update Time:2025-04-20

(1S,6S)-6-(acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylpentanoate Chemische en fysische eigenschappen

Naam en identificatie

    • (1S,6S)-6-(acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylpentanoate
    • [(1S,6S)-6-acetyloxy-4-(3-methylbutanoyloxymethyl)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-1-yl] 3-methylpentanoate
    • 3-Methylvaleric acid 6-acetyloxy-4a,5,6,7a-tetrahydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-1-yl ester
    • Homodidrovaltrate
    • Homodidrovaltratum
    • Homodihydroisovaltrate
    • Homodihydroisovaltratum
    • Homodihydroisovalepotriate
    • DTXSID70939737
    • Pentanoic acid, 3-methyl-, 6-(acetyloxy)-4a,5,6,7a-tetrahydro-4-((3-methyl-1-oxobutoxy)methyl)spiro(cyclopenta(c)pyran-7(1H),2'-oxiran)-1-yl ester
    • 18361-41-6
    • 6-(Acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylpentanoate
    • 3-Methylvaleric acid 6-acetyloxy-4a,5,6,7a-tetrahydro-4-[(3-methyl-1-oxobutoxy)methyl]spiro[cyclopen
    • Homodihydroisovalratum
    • Inchi: 1S/C23H34O8/c1-6-14(4)8-20(26)31-22-21-17(9-18(30-15(5)24)23(21)12-29-23)16(11-28-22)10-27-19(25)7-13(2)3/h11,13-14,17-18,21-22H,6-10,12H2,1-5H3/t14?,17?,18-,21?,22-,23?/m0/s1
    • InChI-sleutel: NQYKVDKWBKOHRD-WQWNQLIZSA-N
    • LACHT: O1CC21[C@H](CC1C(COC(CC(C)C)=O)=CO[C@H](C21)OC(CC(C)CC)=O)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 438.22542
  • Monoisotopische massa: 438.22536804g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 12
  • Complexiteit: 729
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 101Ų

Experimentele eigenschappen

  • PSA: 100.66
Aanbevolen leveranciers
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen